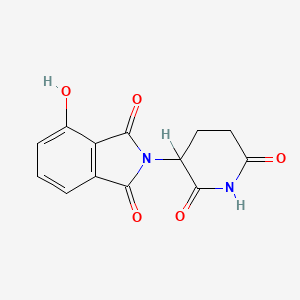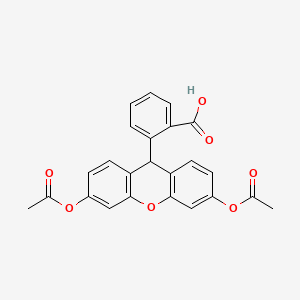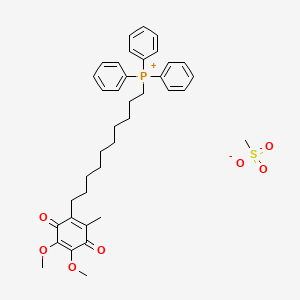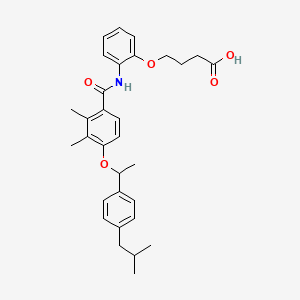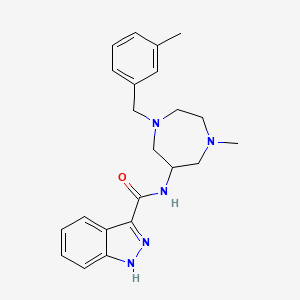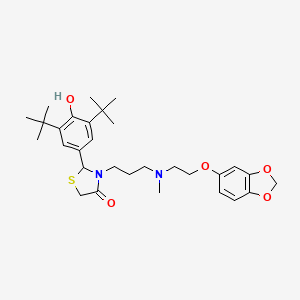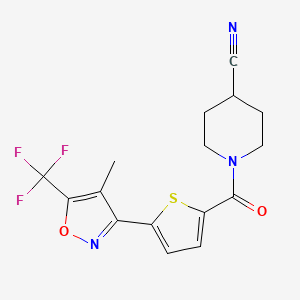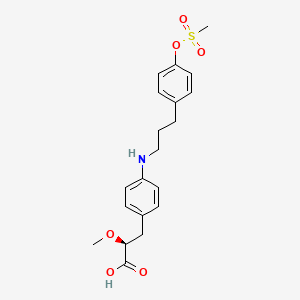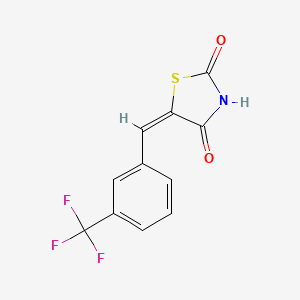
TCS-PIM-1-4a
Vue d'ensemble
Description
TCS-PIM-1-4a, également connu sous le nom de 5-[(3-trifluorométhylphényl)méthylène]-2,4-thiazolidinedione, est un inhibiteur puissant et sélectif de la famille des kinases Pim. Ces kinases sont impliquées dans divers processus cellulaires, y compris la croissance cellulaire, la survie et la prolifération. This compound a montré un potentiel significatif dans l'inhibition de l'activité des kinases Pim, ce qui en fait un composé précieux dans la recherche et le traitement du cancer .
Applications De Recherche Scientifique
TCS-PIM-1-4a has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of Pim kinases in cancer cell proliferation and survival.
Industry: This compound is used in the development of kinase inhibitors and other pharmaceutical agents.
Mécanisme D'action
Target of Action
TCS-PIM-1-4a, also known as SMI-4a, is a potent, selective, cell-permeable, and ATP-competitive inhibitor . Its primary targets are Pim-1 and Pim-2 kinases . These kinases play a crucial role in cell survival, proliferation, differentiation, and apoptosis .
Mode of Action
This compound interacts with its targets by competitively inhibiting ATP . It has an IC50 of 24 μM for Pim-1 and 100 μM for Pim-2 . This means it can effectively inhibit these kinases at these concentrations .
Biochemical Pathways
The inhibition of Pim-1 and Pim-2 by this compound leads to the suppression of the mTORC1 pathway . This pathway is involved in regulating cell growth and activating AMPK . Therefore, this compound can affect cell growth and energy metabolism .
Pharmacokinetics
It is known to be soluble in dmso , which suggests it could have good bioavailability.
Result of Action
The inhibition of Pim-1 and Pim-2 by this compound can lead to various cellular effects. It has been shown to induce cell cycle arrest in the G1 phase and promote apoptosis in certain cell lines . Moreover, it can inhibit the growth of prostate cancer cells .
Analyse Biochimique
Biochemical Properties
TCS-PIM-1-4a plays a crucial role in biochemical reactions by inhibiting Pim kinases, which are serine/threonine kinases involved in cell survival, proliferation, and differentiation. The compound exhibits high selectivity for Pim-1 and Pim-2 kinases, with IC50 values of 24 nM and 100 nM, respectively . This compound interacts with the ATP-binding site of these kinases, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis and cell cycle arrest. For instance, in PC3 prostate carcinoma cells, this compound exhibits cytotoxicity with an IC50 of 17 μM . The compound influences cell signaling pathways by inhibiting the phosphorylation of key proteins involved in cell survival and proliferation, such as the mammalian target of rapamycin complex 1 (mTORC1) and 4E-BP1 . Additionally, this compound affects gene expression by modulating the activity of transcription factors like NF-κB, leading to altered expression of genes involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of Pim kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream targets, such as the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which is crucial for protein synthesis and cell growth . This compound also affects the phosphorylation of other proteins involved in cell cycle regulation and apoptosis, such as p21 and BAD . By inhibiting these phosphorylation events, this compound disrupts cell survival pathways, leading to increased apoptosis and reduced proliferation in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to three years when stored at -20°C . In vitro studies have shown that this compound induces apoptosis and cell cycle arrest within 24 to 48 hours of treatment . Long-term exposure to this compound has been associated with sustained inhibition of Pim kinase activity and prolonged cytotoxic effects in cancer cells . The compound’s stability and efficacy may decrease over extended periods, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving nu/nu nude mice, oral administration of this compound at a dosage of 60 mg/kg twice daily for 21 days resulted in significant tumor growth delay without adverse effects on body weight, blood counts, or chemistries . Higher dosages may lead to increased toxicity, as evidenced by elevated levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in liver ischemia-reperfusion injury models . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate energy metabolism and cell growth. The compound inhibits Pim kinases, which play a role in the mTORC1 pathway, a key regulator of cellular metabolism . By blocking mTORC1 activity, this compound activates AMP-activated protein kinase (AMPK), leading to reduced protein synthesis and increased autophagy . This metabolic shift promotes apoptosis and inhibits cell proliferation, particularly in cancer cells. Additionally, this compound affects the phosphorylation of proteins involved in glucose metabolism, further influencing cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is cell-permeable and can efficiently enter cells to exert its inhibitory effects on Pim kinases . Once inside the cell, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus, where it interacts with its target kinases . The compound’s distribution is also affected by its binding to plasma proteins, which may influence its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound primarily localizes to the cytoplasm and nucleus, where it inhibits Pim kinases and their downstream targets . The subcellular localization of this compound is influenced by its interactions with other proteins and post-translational modifications. For example, phosphorylation of target proteins by Pim kinases can alter their localization and stability, affecting cellular processes such as cell cycle regulation and apoptosis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du TCS-PIM-1-4a implique la réaction de la 3-trifluorométhylbenzaldéhyde avec la thiazolidinedione dans des conditions spécifiques. La réaction nécessite généralement une base telle que l'hydroxyde de sodium ou le carbonate de potassium et est effectuée dans un solvant approprié tel que l'éthanol ou le méthanol. Le mélange réactionnel est chauffé à reflux pendant plusieurs heures, puis refroidi et cristallisé pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela comprend le contrôle de la température, du temps de réaction et du choix du solvant. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie afin de garantir une haute pureté adaptée aux applications de recherche et pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
TCS-PIM-1-4a subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe trifluorométhyle peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés substitués de la thiazolidinedione.
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Recherche sur le cancer : Il est utilisé pour étudier le rôle des kinases Pim dans la prolifération et la survie des cellules cancéreuses.
Industrie : This compound est utilisé dans le développement d'inhibiteurs de kinases et d'autres agents pharmaceutiques.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement l'activité des kinases Pim. Il entre en compétition avec l'ATP pour se lier au domaine de la kinase, empêchant ainsi la phosphorylation des cibles en aval. Cette inhibition perturbe divers processus cellulaires, notamment la progression du cycle cellulaire, l'apoptose et le métabolisme. Le composé active également la protéine kinase activée par l'AMP (AMPK), qui inhibe davantage la voie du complexe 1 de la cible mammifère de la rapamycine (mTORC1), ce qui entraîne une réduction de la croissance et de la prolifération cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
NVP-ADW742 : Un inhibiteur du récepteur IGF-1 avec une activité puissante contre diverses lignées de cellules cancéreuses.
PCI-34051 : Un inhibiteur sélectif de la désacétylase d'histone 8 (HDAC8) avec des propriétés anticancéreuses.
Unicité du TCS-PIM-1-4a
This compound se démarque par sa haute sélectivité et sa puissance en tant qu'inhibiteur de la kinase Pim. Sa capacité à activer l'AMPK et à inhiber l'activité du mTORC1 en fait un outil précieux dans la recherche sur le cancer et les applications thérapeutiques potentielles. La structure chimique unique du composé et son mécanisme d'action offrent des avantages distincts par rapport aux autres inhibiteurs de kinases .
Propriétés
IUPAC Name |
(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJLOFCOEOHFKQ-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C=C/2\C(=O)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



